molecular formula C13H16F2N6O2S B6575335 1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine CAS No. 1040680-49-6

1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine

Cat. No.: B6575335
CAS No.: 1040680-49-6
M. Wt: 358.37 g/mol
InChI Key: WEXFGLODOJYLPL-UHFFFAOYSA-N
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Description

1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine is a synthetic organic compound known for its potential in various scientific fields. This article delves into its preparation methods, chemical reactions, applications in scientific research, mechanisms of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound is synthesized using a multi-step organic synthesis process. One common method involves the reaction of 3,4-difluoroaniline with sodium azide to form 3,4-difluorophenyl tetrazole. This intermediate then reacts with chloromethylpiperazine in the presence of a base to form the final product. Reaction conditions typically include anhydrous solvents, controlled temperatures, and purification steps such as recrystallization or chromatography.

Industrial Production Methods: : Industrial production may involve similar steps but scaled up for efficiency. Automated systems and optimized reaction conditions ensure high yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed.

Chemical Reactions Analysis

Types of Reactions: : 1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine can undergo several types of chemical reactions, including:

  • Oxidation: : It may react with oxidizing agents to form sulfone derivatives.

  • Reduction: : Reducing agents can reduce specific functional groups, though the tetrazole ring tends to be stable.

  • Substitution: : It can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions: : Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are common. Reactions are typically conducted under inert atmospheres with controlled temperatures.

Major Products Formed: : Major products include sulfone derivatives, reduced analogs, and substituted piperazines.

Scientific Research Applications

1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine finds applications in:

  • Chemistry: : Used as a reagent in organic synthesis for developing new compounds.

  • Biology: : Potential probe for studying biochemical pathways.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, potentially affecting cellular pathways. For instance, it may interact with enzymes or receptors, influencing their activity. The tetrazole ring is known for its bioisosteric properties, which can mimic the function of biological phosphates.

Comparison with Similar Compounds

Compared to other tetrazole derivatives, 1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine stands out due to its unique combination of a piperazine ring with sulfonyl and tetrazole functionalities. Similar compounds include:

  • 3,4-difluorophenyl tetrazole: : A precursor with similar reactivity.

  • Sulfonylpiperazines: : Compounds with sulfonyl groups attached to piperazine rings.

Overall, its distinct structure offers unique reactivity and biological activity profiles, setting it apart in various research contexts.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N6O2S/c1-24(22,23)20-6-4-19(5-7-20)9-13-16-17-18-21(13)10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXFGLODOJYLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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